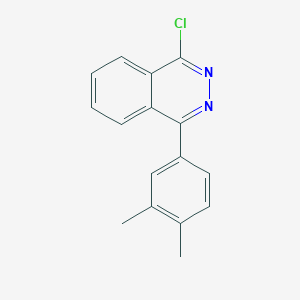

1-Chloro-4-(3,4-dimethylphenyl)phthalazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-Chloro-4-(3,4-dimethylphenyl)phthalazine typically involves the reaction of phthalazine derivatives with chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .

Analyse Des Réactions Chimiques

1-Chloro-4-(3,4-dimethylphenyl)phthalazine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.

Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often conducted under reflux conditions to ensure complete conversion.

Applications De Recherche Scientifique

1-Chloro-4-(3,4-dimethylphenyl)phthalazine is utilized in several scientific research areas:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Mécanisme D'action

The exact mechanism of action for 1-Chloro-4-(3,4-dimethylphenyl)phthalazine is not well-defined. it is believed to interact with specific molecular targets, potentially influencing enzyme activity or cellular signaling pathways. Further research is needed to elucidate the precise mechanisms involved .

Comparaison Avec Des Composés Similaires

1-Chloro-4-(3,4-dimethylphenyl)phthalazine can be compared to other phthalazine derivatives:

1-Chlorophthalazine: Similar in structure but lacks the dimethylphenyl group, leading to different chemical properties and reactivity.

4-(3,4-Dimethylphenyl)phthalazine: Lacks the chlorine atom, which affects its reactivity in substitution reactions.

Activité Biologique

1-Chloro-4-(3,4-dimethylphenyl)phthalazine is a synthetic organic compound belonging to the phthalazine family, characterized by its unique bicyclic structure that includes a phthalazine core substituted with a chlorine atom and a 3,4-dimethylphenyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C15H14ClN3

- Molecular Weight : Approximately 273.75 g/mol

- CAS Number : 129842-38-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit key enzymes involved in cancer progression and inflammation. The compound's structural features allow it to form stable complexes with target proteins, which is crucial for its therapeutic efficacy.

Anticancer Activity

This compound has demonstrated significant inhibitory effects on various cancer cell lines. Studies have shown that phthalazine derivatives exhibit potent anticancer properties, often outperforming traditional chemotherapeutics like cisplatin in vitro.

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| MCF-7 (Breast Cancer) | 19.81 | Better than 5-FU |

| HePG2 (Liver Cancer) | 17.39 | Better than 5-FU |

| NCI-H460 (Lung Cancer) | 125 | Compared with Camptothecin |

These findings suggest that the compound may act through multiple mechanisms, including the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Its structural similarity to other phthalazine derivatives indicates potential effectiveness against various pathogens.

Structure-Activity Relationship (SAR)

The biological activity of phthalazine derivatives is often linked to their structural characteristics. For instance, modifications in the aromatic substituents can significantly alter their pharmacological profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Chloro-4-phenyldihydrophthalazine | Phenyl instead of dimethylphenyl | Different activity profile |

| 1-Hydroxy-4-(3,4-difluorophenyl)thiomethylphthalazine | Thiomethyl group; difluorophenyl substituent | Enhanced solubility |

| 1-Amino-4-(3-nitrophenyl)phthalazine | Amino and nitro substituents | Potentially different modes of action |

Case Studies and Experimental Findings

Recent studies have employed both experimental and computational methods to evaluate the biological activities of this compound:

- In Vitro Studies : A series of experiments demonstrated that derivatives of phthalazines exhibit significant cytotoxicity against cancer cell lines using the MTT assay. For example, one study reported that certain derivatives showed over 100% inhibition at concentrations as low as 125 μM against lung cancer cell lines.

- In Silico Studies : Molecular docking analyses have been conducted to predict the binding affinities and interactions of this compound with various targets involved in cancer pathways. These studies help elucidate the compound's mechanism of action at a molecular level.

Propriétés

IUPAC Name |

1-chloro-4-(3,4-dimethylphenyl)phthalazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(17)19-18-15/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYXXMBDNZTEND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423299 |

Source

|

| Record name | 1-chloro-4-(3,4-dimethylphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129842-38-2 |

Source

|

| Record name | 1-chloro-4-(3,4-dimethylphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.